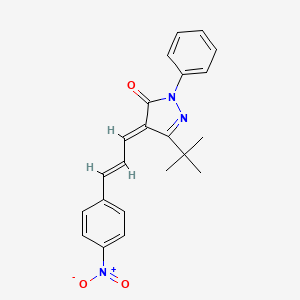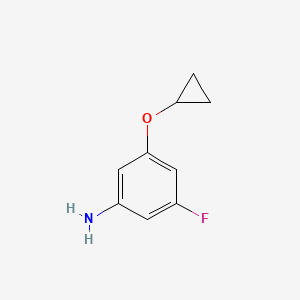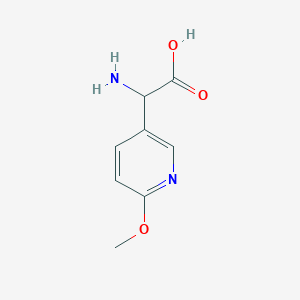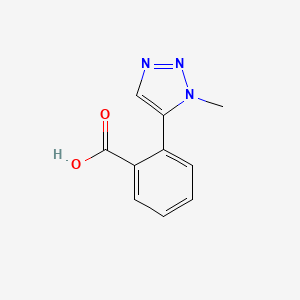
3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanal is an organic compound that features a brominated thiophene ring attached to a dimethylpropanal group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanal typically involves the bromination of thiophene followed by the introduction of the dimethylpropanal group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a brominated thiophene with a boronic acid derivative under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid.
Reduction: 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanal depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Bromophenyl)-2,2-dimethylpropanal: Similar structure but with a bromophenyl group instead of a bromothiophene group.
3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanol: The reduced form of the aldehyde.
3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid: The oxidized form of the aldehyde.
Uniqueness
3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanal is unique due to the presence of the bromothiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of various functional materials and bioactive compounds.
Eigenschaften
Molekularformel |
C9H11BrOS |
|---|---|
Molekulargewicht |
247.15 g/mol |
IUPAC-Name |
3-(5-bromothiophen-2-yl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C9H11BrOS/c1-9(2,6-11)5-7-3-4-8(10)12-7/h3-4,6H,5H2,1-2H3 |
InChI-Schlüssel |
SEWIIAIBKSVRMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=C(S1)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


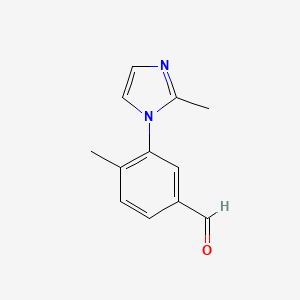
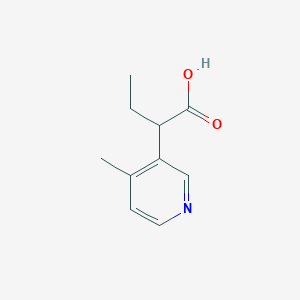
![5-Fluoro-2-[(propan-2-yl)amino]benzonitrile](/img/structure/B13067530.png)
![4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13067534.png)

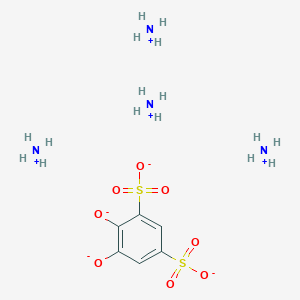
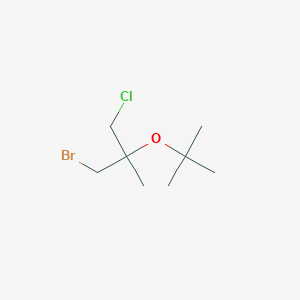
![2-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B13067551.png)
